5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol

Vue d'ensemble

Description

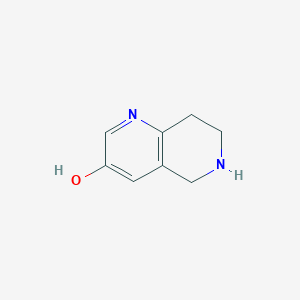

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol is a nitrogen-containing heterocyclic compound with the molecular formula C8H10N2O. It is a derivative of naphthyridine, characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of aminopyridines followed by cyclization and decarboxylation. For instance, the formation of the second pyridine ring and subsequent decarboxylation can be achieved by prolonged refluxing in concentrated hydrobromic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the naphthyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a wide range of functionalized naphthyridine derivatives .

Applications De Recherche Scientifique

Antitumor Activity

Research indicates that derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol exhibit promising antitumor properties. For instance, novel compounds synthesized from this scaffold have shown effectiveness against various cancer cell lines. In a study involving a library of compounds derived from 5,6,7,8-tetrahydro-1,6-naphthyridine structures, several exhibited potent antitumor activity with IC50 values in the low micromolar range against human cancer cell lines such as MOLM-13 (acute myeloid leukemia) and MCF-7 (breast cancer) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. A library synthesis approach revealed lead compounds with significant activity against Mycobacterium tuberculosis. These findings suggest that 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives could be developed into new anti-tuberculosis agents .

Antithrombotic Applications

Substituted derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been identified as potential inhibitors of factor XIa, an important target in the development of antithrombotic therapies. These compounds may help in preventing thrombus formation without the bleeding risks associated with traditional anticoagulants .

Asymmetric Synthesis

Recent advancements have introduced enantioselective synthesis methods for 5,6,7,8-tetrahydro-1,6-naphthyridine compounds. A notable method involves a ruthenium-catalyzed transfer hydrogenation process that allows for the efficient production of these compounds without the need for extensive purification techniques such as chromatography .

Library Synthesis Techniques

The chemistry of 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds has been exploited for library synthesis using cobalt-catalyzed cyclization reactions. This approach has facilitated the creation of diverse compound libraries that can be screened for various biological activities .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol involves its interaction with molecular targets and pathways within biological systems. For instance, its anti-HIV activity is attributed to its ability to inhibit viral replication by targeting specific enzymes involved in the viral life cycle . Similarly, its anticancer properties are linked to its ability to induce apoptosis in cancer cells through various signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine: Another derivative of naphthyridine with potential biological activities.

1,5-Naphthyridine: A related compound with a different ring fusion pattern, exhibiting distinct chemical and biological properties.

Uniqueness

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol is unique due to its specific ring structure and the presence of a hydroxyl group at the 3-position. This structural feature imparts distinct reactivity and biological activity compared to other naphthyridine derivatives.

Activité Biologique

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Target Interaction

The primary target of this compound is the allosteric lens-epithelium-derived growth factor-p75 (LEDGF/p75) binding site on HIV-1 integrase. By binding to this site, the compound disrupts the integration of viral genetic material into the host genome, effectively inhibiting HIV replication .

Biochemical Pathways

In addition to its antiviral properties, this compound has been shown to influence various cellular processes. It interacts with enzymes and proteins that regulate cell signaling pathways and gene expression. Notably, it has demonstrated anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells.

Biological Activities

This compound exhibits several biological activities:

- Antiviral Activity : The compound is effective against HIV-1 by inhibiting integrase activity .

- Anticancer Properties : Research indicates that it can induce programmed cell death in cancer cells and inhibit tumor growth .

- Antimicrobial Effects : The compound shows promise in treating infections caused by various pathogens .

Table: Summary of Biological Activities

1. Antiviral Efficacy

A study highlighted the effectiveness of this compound as an allosteric inhibitor of HIV integrase. The compound was shown to significantly reduce viral load in cell cultures infected with HIV .

2. Anticancer Potential

In vitro studies demonstrated that the compound induced apoptosis in several cancer cell lines. Mechanistic studies revealed that it activates caspases and promotes mitochondrial dysfunction leading to programmed cell death. This suggests its potential as a therapeutic agent in oncology .

3. Antimicrobial Activity

Research indicated that derivatives of naphthyridines possess antimicrobial properties. Specifically, this compound has been tested against Naegleria fowleri with promising results in inducing programmed cell death in the pathogen while maintaining low toxicity to host cells .

Propriétés

IUPAC Name |

5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-7-3-6-4-9-2-1-8(6)10-5-7/h3,5,9,11H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZXOFXBMBTCKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590488 | |

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

785774-74-5 | |

| Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.